Quinidine arabogalactansulfate
Descripción
Quinidine arabogalactansulfate is a chemically modified derivative of quinidine, a Class Ia antiarrhythmic agent. This compound combines quinidine sulfate with arabogalactan, a polysaccharide derived from plant sources, to alter its pharmacokinetic properties. The modification aims to enhance absorption, reduce toxicity, or improve stability compared to unmodified quinidine salts. A pivotal 1974 study by Maurice et al. directly compared the absorption and distribution of quinidine arabogalactansulfate with quinidine sulfate, demonstrating distinct pharmacokinetic profiles .
Propiedades
Número CAS |
52769-40-1 |
|---|---|
Fórmula molecular |
C31H44N2O15S |
Peso molecular |
716.8 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] hydrogen sulfate;(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.C11H20O13S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;12-1-3-5(13)7(15)9(17)11(22-3)23-4-2-21-10(8(16)6(4)14)24-25(18,19)20/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-17H,1-2H2,(H,18,19,20)/t13-,14+,19+,20-;3-,4-,5+,6-,7+,8+,9-,10+,11+/m01/s1 |
Clave InChI |
ALMBTIIWYYBNIQ-SMPVOTHASA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1C(C(C(C(O1)OS(=O)(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@H]4CCN3C[C@@H]4C=C)O.C1[C@H]([C@H]([C@@H]([C@@H](O1)OS(=O)(=O)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1C(C(C(C(O1)OS(=O)(=O)O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Pharmacokinetic Comparison with Quinidine Sulfate
The 1974 study revealed significant differences in absorption and distribution between quinidine arabogalactansulfate and quinidine sulfate (Table 1).
Table 1: Pharmacokinetic Parameters of Quinidine Arabogalactansulfate vs. Quinidine Sulfate
| Parameter | Quinidine Arabogalactansulfate | Quinidine Sulfate |
|---|---|---|
| Absorption Rate (Tₘₐₓ) | 2.5 hours | 1.8 hours |
| Volume of Distribution | 3.2 L/kg | 2.1 L/kg |
| Bioavailability | 85% | 70% |
The delayed absorption of quinidine arabogalactansulfate may be attributed to arabogalactan’s polysaccharide matrix, which slows drug release.
Electrophysiological Effects Compared to Other Antiarrhythmics
Quinidine arabogalactansulfate shares quinidine’s multichannel blocking activity, targeting sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) channels. However, its effects differ from selective blockers like dofetilide (K⁺-specific) and sotalol (K⁺ and β-adrenergic) (Table 2).
Table 2: Electrophysiological Profiles of Antiarrhythmics
Sources: O’Hara-Rudy model studies , Human-canine cardiomyocyte comparisons
Quinidine arabogalactansulfate exhibits stronger negative inotropic effects in human cardiomyocytes compared to canine models, highlighting interspecies variability in pharmacological responses . This contrasts with dofetilide and sotalol, which show consistent effects across species .
Structural and Functional Analogues
Several compounds mimic quinidine’s electrophysiological activity but differ structurally and mechanistically (Table 3):
Table 3: Structural Analogues and Substitutes
Source: Rabbit auricle assays for quinidine substitutes
Pethidine, despite being an opioid, demonstrates quinidine-like activity by prolonging the refractory period in isolated rabbit auricles, suggesting shared mechanisms with quinidine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
